tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
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Overview
Description
tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a diazabicycloheptane core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazabicycloheptane core and the introduction of the tert-butyl and trifluoromethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving high-quality product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,6S,7S)-7-(methyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
- tert-butyl (1R,6S,7S)-7-(ethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
- tert-butyl (1R,6S,7S)-7-(fluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from similar compounds
Properties
Molecular Formula |
C11H18ClF3N2O2 |
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Molecular Weight |
302.72 g/mol |
IUPAC Name |
tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17F3N2O2.ClH/c1-10(2,3)18-9(17)16-5-4-15-7-6(8(7)16)11(12,13)14;/h6-8,15H,4-5H2,1-3H3;1H/t6-,7-,8+;/m0./s1 |
InChI Key |
GTXULYTYYPKPTQ-CGJXVAEWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1[C@H]2C(F)(F)F.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1C2C(F)(F)F.Cl |
Origin of Product |
United States |
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